molecular formula C28H26N2O7 B2961908 2-[6,7-dimethoxy-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide CAS No. 866590-08-1

2-[6,7-dimethoxy-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide

Cat. No. B2961908
CAS RN: 866590-08-1
M. Wt: 502.523
InChI Key: DOXREGRXCIXOOK-UHFFFAOYSA-N
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Description

The compound “2-[6,7-dimethoxy-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide” is a chemical compound with the molecular formula C29H28N2O8 . It has a molecular weight of 532.549 . The compound is available from suppliers for scientific research needs .


Molecular Structure Analysis

The molecular structure of the compound can be represented by the SMILES notation: COc1ccc(cc1)C(=O)c1cn(CC(=O)Nc2cc(OC)cc(OC)c2)c2cc(OC)c(OC)cc2c1=O . This notation provides a way to represent the structure using ASCII strings.

Scientific Research Applications

Synthetic Chemistry and Drug Design

Compounds within the chemical family of quinolinones and related derivatives have been extensively researched for their potential in drug design and synthesis. For example, studies have demonstrated the synthesis of novel benzodifuranyl, 1,3,5-triazines, and oxadiazepines derived from visnaginone and khellinone, showing significant anti-inflammatory and analgesic activities (Abu‐Hashem et al., 2020). This indicates that structurally complex quinolinones are viable precursors in the development of new therapeutic agents.

Pharmacokinetics and Metabolism

Research into the metabolism of related compounds provides insight into their pharmacokinetic behaviors, crucial for drug development. For instance, an HPLC method was developed for determining novel anti-hypertension agents in rat plasma, facilitating pharmacokinetic studies (Chang et al., 2016). Such studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of new drugs.

Molecular Docking and Antitumor Activity

Molecular docking studies of quinazolinone analogues have revealed their potential as antitumor agents. A novel series of 3-benzyl-substituted-4(3H)-quinazolinones exhibited significant in vitro antitumor activity, with certain compounds showing broad-spectrum activity against various cancer cell lines (Al-Suwaidan et al., 2016). These findings underscore the importance of structural modifications in enhancing the biological activity of quinolinone derivatives.

Environmental Degradation and Toxicology

The environmental behavior and degradation pathways of similar compounds have also been investigated, shedding light on their stability and transformation in ecosystems. For example, the degradation and transformation products of acetaminophen in soil were studied to understand its fate and potential impact on the environment (Li et al., 2014). Such research is vital for assessing the ecological safety and environmental persistence of chemical substances.

Material Science and Fluorescence Studies

In material science, the structural aspects and properties of quinoline derivatives have been explored for their potential in creating new materials. Research into the fluorescence properties of quinoline-based compounds, for instance, has implications for developing novel fluorescent materials and sensors (Karmakar et al., 2007).

properties

IUPAC Name

2-[6,7-dimethoxy-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N2O7/c1-34-19-9-5-17(6-10-19)27(32)22-15-30(16-26(31)29-18-7-11-20(35-2)12-8-18)23-14-25(37-4)24(36-3)13-21(23)28(22)33/h5-15H,16H2,1-4H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOXREGRXCIXOOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC(=O)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[6,7-dimethoxy-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide

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